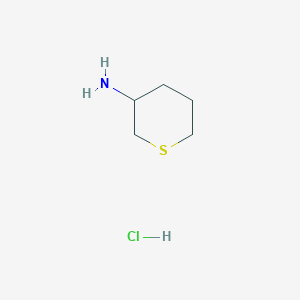
2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇NO₂Cl It is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethyl-6-(propan-2-yl)pyridine as the starting material.
Oxidation: The pyridine ring is oxidized to introduce the carboxylic acid group at the 3-position.
Hydrochloride Formation: The resulting carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form the carboxylic acid derivative.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is the carboxylic acid derivative.
Reduction: The major product depends on the specific reduction conditions.
Substitution: The major products include various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be used in biological studies to understand the interactions of pyridine derivatives with biological molecules.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
2-Ethylpyridine: Similar structure but lacks the isopropyl group.
6-(Propan-2-yl)pyridine-3-carboxylic acid: Similar structure but lacks the ethyl group.
2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific combination of ethyl and isopropyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-ethyl-6-propan-2-ylpyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-4-9-8(11(13)14)5-6-10(12-9)7(2)3;/h5-7H,4H2,1-3H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWLNQNHYMTACR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C(C)C)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)





![2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1382524.png)





